Linker Length-Dependent Degradation Efficiency in PROTAC BRD4 Degrader-26
PROTAC-2, which utilizes Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione as its linker, achieves 80% degradation of the BRD4 protein at a concentration of 1 μM [1]. This molecule demonstrated the most potent degradation activity against BRD4 when compared to a series of synthesized PROTACs with varying linker lengths in the same study [2]. This direct, intra-study comparison confirms that the specific linker architecture of this compound is optimized for maximal degradation efficiency relative to close structural analogs.
| Evidence Dimension | BRD4 Degradation Efficiency at 1 µM |
|---|---|
| Target Compound Data | 80% BRD4 degradation (as PROTAC-2) |
| Comparator Or Baseline | PROTACs with varying linker lengths (e.g., PROTAC-1, PROTAC-3) |
| Quantified Difference | PROTAC-2 was identified as the most potent compound; exact comparator degradation values are not provided in the abstract but are explicitly stated to be less potent. |
| Conditions | Cell-based assay using a photo-regulated PROTAC system, assessed at 1 μM concentration. |
Why This Matters
This provides direct, quantitative evidence that this specific linker length is superior for BRD4 degradation, offering a clear rationale for its selection over other linker analogs in PROTAC design.
- [1] PeptideDB. (n.d.). PROTAC BRD4 Degrader-26. PeptideDB. Retrieved April 23, 2026. View Source
- [2] Xu, H., Ohoka, N., Inoue, T., Yokoo, H., & Demizu, Y. (2024). Photo-regulated PROTACs: A novel tool for temporal control of targeted protein degradation. Bioorganic & Medicinal Chemistry Letters, 107, 129778. View Source
